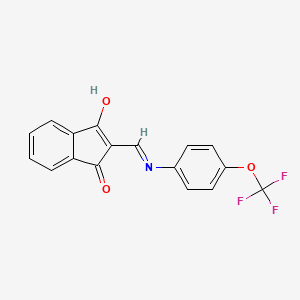

![molecular formula C15H13Cl2NO4S B1450878 4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid CAS No. 1207326-90-6](/img/structure/B1450878.png)

4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid

Übersicht

Beschreibung

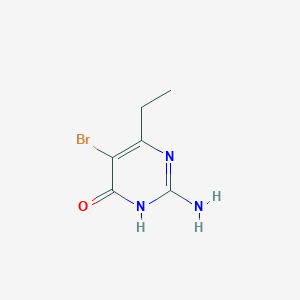

“4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid” is a chemical compound with the CAS Number: 1207326-90-6 . It has a molecular weight of 374.24 . The compound is also known as Diclofenac, which is a non-steroidal anti-inflammatory drug (NSAID).

Molecular Structure Analysis

The molecule contains a total of 37 bonds. There are 24 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 sulfonamide (thio-/dithio-) . It consists of 13 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 1 Sulfur atom, and 2 Chlorine atoms .Physical And Chemical Properties Analysis

The compound is a colorless crystalline solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen

EP1 Receptor Selective Antagonists

4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid derivatives have been researched as EP1 receptor selective antagonists. Studies have shown that analogs of these compounds, where the phenyl-sulfonyl moiety is replaced with heteroarylsulfonyl moieties, exhibited enhanced antagonist activity. These compounds demonstrated both in vitro and in vivo antagonist activities, signifying their potential in therapeutic applications targeting the EP1 receptor (Naganawa et al., 2006).

Heterocyclic Azlactone Derivatives Synthesis

The compound has been utilized in the synthesis of novel heterocyclic azlactone derivatives. These derivatives exhibit antimicrobial activity against various bacterial and fungal strains. The synthesis involves the condensation of p-methyl benzoic acid derivatives with various substituted aldehydes, leading to the formation of oxazole and imidazolinone derivatives. These compounds have been evaluated for their antimicrobial properties, showing effectiveness against organisms like Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2005).

Synthesis Methodology Improvement

Research has also focused on developing improved synthesis methods for 4-(methylsulfonyl)benzoic acid, a related compound. A method involving reduction, methylation, oxidation, and purification steps has been developed, which significantly reduces production costs while improving yield and purity. This method is particularly noted for its environmental benefits, as it employs chloroacetic acid instead of dimethyl sulfate in the methylation process, demonstrating the compound's utility in developing environmentally friendly industrial processes (Yin, 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-[(3,5-dichloro-N-methylsulfonylanilino)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO4S/c1-23(21,22)18(14-7-12(16)6-13(17)8-14)9-10-2-4-11(5-3-10)15(19)20/h2-8H,9H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSLEJHKHPYHRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(3,5-Dichlorophenyl)(methylsulfonyl)amino]methyl}benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

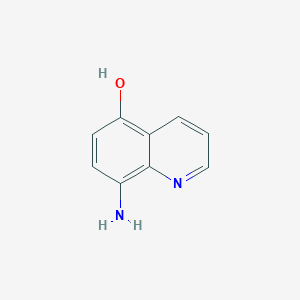

![6-amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450796.png)

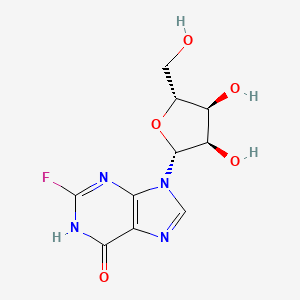

![[2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B1450799.png)

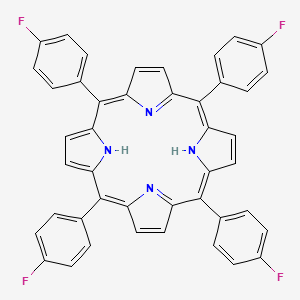

![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)

![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)

![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)